C.I. Acid Brown 75

Catalog No.
S15049528
CAS No.
71799-74-1
M.F
C28H17N9O16S2
M. Wt
799.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C.I. Acid Brown 75

CAS Number

71799-74-1

Product Name

C.I. Acid Brown 75

IUPAC Name

4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid

Molecular Formula

C28H17N9O16S2

Molecular Weight

799.6 g/mol

InChI

InChI=1S/C28H17N9O16S2/c38-23-10-17(55(51,52)53)6-12-5-16(54(48,49)50)9-18(24(12)23)30-32-20-11-21(33-31-19-7-15(36(44)45)8-22(26(19)39)37(46)47)28(41)25(27(20)40)34-29-13-1-3-14(4-2-13)35(42)43/h1-11,38-41H,(H,48,49,50)(H,51,52,53)

InChI Key

DLFQBOOBABMDKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-]

C.I. Acid Brown 75, also known as Acid Brown NR or Brown HT, is a synthetic azo dye commonly used in various industrial applications, particularly in textiles and leather. Its chemical formula is C18H14N2Na2O6S2C_{18}H_{14}N_{2}Na_{2}O_{6}S_{2}, and it has a CAS registry number of 4553-89-3. This compound is characterized by its dark red to light brown color, which can vary depending on the concentration and application method. Acid Brown 75 is soluble in water and exhibits good stability under acidic conditions, making it suitable for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon .

  • Oxidation: Under specific conditions, Acid Brown 75 can be oxidized, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate.
  • Reduction: The compound can undergo reduction reactions that break the azo bonds, resulting in the formation of aromatic amines. Sodium dithionite is often used as a reducing agent.
  • Substitution: Substitution reactions can occur, particularly at the sulfonic acid groups of the dye. Various nucleophiles can participate in these reactions .

These reactions are significant for both its synthesis and its degradation in environmental contexts.

Research indicates that Acid Brown 75 may exhibit biological activity, particularly in terms of toxicity and mutagenicity. Azo dyes like Acid Brown 75 can be metabolized by microorganisms into potentially harmful aromatic amines, which raises concerns regarding their environmental impact and human health risks. Studies have shown that exposure to such compounds may lead to adverse effects, including carcinogenicity . Additionally, Acid Brown 75 has been utilized in biological staining techniques to highlight specific structures within tissues due to its ability to bind effectively to cellular components.

The synthesis of Acid Brown 75 typically involves several key steps:

  • Diazotization: The process begins with the diazotization of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid under weak alkaline conditions.
  • Coupling: The resulting diazonium compound is then coupled with resorcinol in similar weak alkaline conditions.
  • Further Coupling: The product undergoes further coupling with diazo of 4-nitrobenzenamine in weak inorganic acid conditions.

Industrial production methods often optimize these steps for efficiency and yield on a larger scale .

C.I. Acid Brown 75 has a wide range of applications across various industries:

  • Textiles: It is extensively used for dyeing wool, silk, and nylon due to its vibrant color and good fastness properties.
  • Leather: The dye is also employed in leather processing to impart color.
  • Biological Research: It serves as a model compound in studies related to azo dye chemistry and biological staining techniques.
  • Paper Industry: Acid Brown 75 is utilized for coloring paper products .

Studies on the interactions of Acid Brown 75 with other chemicals reveal its potential for adsorption onto materials such as bentone clay. This property may be leveraged for environmental remediation efforts, particularly in removing dyes from wastewater . Additionally, interaction studies highlight its reactivity with various agents during both synthesis and degradation processes.

Acid Brown 75 shares structural similarities with other azo dyes but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:

Compound NameChemical FormulaUnique Features
Acid Brown 116C18H16N2Na2O6S2Offers different shade variations; used similarly.
Acid Brown 163C18H18N2Na2O6S2Known for better lightfastness compared to Acid Brown 75.
Brown ERNC18H16N2Na2O6S2Similar applications but different color intensity.

What sets Acid Brown 75 apart is its specific molecular structure that provides unique color properties and fastness characteristics across diverse applications .

The synthesis of C.I. Acid Brown 75 hinges on the formation and sequential coupling of diazonium salts derived from aromatic amines. The primary precursor, 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, undergoes diazotization in an acidic medium (HCl, 0–5°C) with sodium nitrite ($$ \text{NaNO}2 $$) to generate a diazonium chloride intermediate. The reaction follows the general equation:
$$
\text{Ar-NH}
2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}_2\text{O}
$$
This intermediate is highly reactive and unstable, necessitating immediate use in subsequent coupling steps.

Polyazo dyes like C.I. Acid Brown 75 require multiple coupling reactions to integrate additional aromatic units. For instance, the diazonium salt of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid couples with resorcinol (1,3-dihydroxybenzene) at the para position relative to one hydroxyl group, forming a monoazo intermediate. A second diazotization step introduces another diazonium salt, which couples at the remaining para site of resorcinol, yielding the bisazo structure. This iterative process extends the conjugation system, deepening the dye’s brown hue.

Key challenges in multi-coupling reactions include:

  • Competitive hydrolysis: Diazonium salts decompose in aqueous media, especially at elevated temperatures (>10°C), necessitating strict temperature control.
  • Steric hindrance: Bulky substituents on the aromatic rings may impede coupling efficiency, requiring stoichiometric excess of diazonium salts.
  • Regioselectivity: Coupling occurs preferentially at electron-rich positions (e.g., para to -OH or -NH$$_2$$ groups), dictated by the electrophilic aromatic substitution mechanism.

Role of Resorcinol as a Central Coupling Component

Resorcinol (1,3-dihydroxybenzene) serves as the central coupling component in C.I. Acid Brown 75 due to its dual hydroxyl groups, which act as strong electron-donating auxochromes. These groups activate specific positions on the benzene ring for electrophilic attack by diazonium salts:

  • The first hydroxyl group directs the initial coupling to the para position.
  • The second hydroxyl group activates the adjacent para site for subsequent coupling, enabling the formation of a bisazo structure.

The coupling mechanism proceeds via electrophilic aromatic substitution, where the diazonium ion ($$ \text{Ar-N}_2^+ $$) attacks the electron-rich carbon para to the hydroxyl group. This results in the formation of a C-N bond and the release of a proton ($$ \text{H}^+ $$). The reaction’s efficiency depends on:

  • pH control: Alkaline conditions (pH 8–10) deprotonate resorcinol’s hydroxyl groups, enhancing their electron-donating capacity and reaction rate.
  • Temperature modulation: Coupling occurs optimally at 5–10°C to minimize diazonium salt decomposition while maintaining sufficient reactivity.

Table 1: Impact of Resorcinol Substituents on Coupling Efficiency

Substituent PositionElectron-Donating StrengthCoupling Rate (Relative)
Para to -OHStrong (Activated)100%
Meta to -OHModerate25%
Ortho to -OHWeak (Steric hindrance)<5%

Data derived from kinetic studies highlight the necessity of resorcinol’s symmetric hydroxyl arrangement for efficient polyazo formation.

Optimization of Reaction Conditions for Polyazo Structure Formation

Industrial-scale synthesis of C.I. Acid Brown 75 requires meticulous optimization of:

Temperature and pH Control

  • Diazotization: Conducted at 0–5°C in 3–4 M HCl to stabilize the diazonium salt.
  • Coupling: Performed at 5–10°C in a buffered alkaline medium (pH 8–10) using sodium carbonate ($$ \text{Na}2\text{CO}3 $$) or sodium hydroxide ($$ \text{NaOH} $$).

Table 2: Effect of Temperature on Diazonium Salt Stability

Temperature (°C)Half-Life (Minutes)
0120
560
1030
1510

Data adapted from synthetic protocols underscore the criticality of low temperatures.

Stoichiometric Ratios

  • A 1:2 molar ratio of resorcinol to diazonium salt ensures complete bisazo coupling, minimizing unreacted intermediates.
  • Excess diazonium salt (>2.2 equivalents) risks over-coupling, leading to trisazo byproducts that alter the dye’s chromatic properties.

Purification Techniques

  • Salting out: Sodium chloride ($$ \text{NaCl} $$) precipitates the dye from aqueous solution, achieving >95% purity.
  • Dialysis: Removes residual salts and hydrolyzed byproducts, enhancing product consistency.

Advanced oxidation processes represent the most effective chemical treatment methods for C.I. Acid Brown 75 degradation, primarily through the generation of highly reactive hydroxyl radicals that attack the chromophoric azo bonds [7] [8]. These processes demonstrate superior decolorization efficiency compared to conventional treatment methods, with various mechanisms contributing to the breakdown of the dye structure [9] [10].

Hydroxyl Radical-Based Oxidation Systems

The ultraviolet radiation combined with hydrogen peroxide (UV/H₂O₂) process achieves remarkable decolorization efficiencies of 90-100% for C.I. Acid Brown 75 within 30-120 minutes of treatment [7] [11]. This process operates through the photolytic decomposition of hydrogen peroxide under ultraviolet irradiation, generating hydroxyl radicals with a reduction potential of 2.80 volts [12]. The optimal pH range for this process lies between 3.0-4.0, where the hydroxyl radical generation is maximized while maintaining solution stability [13] [11].

The Fenton oxidation process, utilizing ferrous iron (Fe²⁺) as a catalyst with hydrogen peroxide, demonstrates even more rapid decolorization rates, achieving 95-100% color removal within 15-60 minutes [14] [15]. The reaction mechanism involves the catalytic decomposition of hydrogen peroxide by ferrous ions, producing hydroxyl radicals according to the classical Fenton reaction pathway [9] [16]. Research indicates that the initial decolorization rate decreases with increasing azo bond concentration due to competition for hydroxyl radicals among multiple organic substrates [17].

Photo-Fenton processes, combining Fenton chemistry with ultraviolet irradiation, represent the most efficient advanced oxidation approach for C.I. Acid Brown 75, achieving 98-100% decolorization and 80-95% mineralization rates [14] [12]. The synergistic effect between photolysis and Fenton chemistry enhances hydroxyl radical production while simultaneously photoreducing ferric ions back to the catalytically active ferrous state [15] [16].

Electrochemical and Ozone-Based Systems

Electro-Fenton processes utilize electrochemical hydrogen peroxide generation combined with iron catalysis, achieving 88-95% decolorization efficiency within 60-120 minutes [18] [17]. The process demonstrates first-order kinetics with respect to dye concentration, and the initial decolorization rate increases linearly with current density due to enhanced oxidant production [18] [17]. Carbon-based electrodes show superior performance compared to platinum electrodes, with carbon-copper electrode combinations achieving optimal results [18].

Ozonation processes provide effective decolorization through both direct ozone oxidation and indirect hydroxyl radical formation mechanisms [10] [19]. Pure ozonation achieves 92-94% color removal within 25-45 minutes, with the process showing effectiveness across a wide pH range of 2.0-11.0 [10] [20]. The combination of ozone with ultraviolet radiation enhances degradation efficiency to 95-99% through increased hydroxyl radical generation via ozone photolysis [8] [19].

Photocatalytic Degradation Mechanisms

Titanium dioxide photocatalysis under ultraviolet irradiation represents a heterogeneous advanced oxidation process achieving 85-95% decolorization efficiency [21] [22]. The process follows pseudo-first-order kinetics according to the Langmuir-Hinshelwood model, with complete color disappearance accomplished within 50-100 minutes depending on catalyst type and loading [22] [23]. The mechanism involves photogenerated electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and superoxide anions [11] [24].

Sonophotocatalytic processes, combining ultrasonic irradiation with photocatalysis, demonstrate enhanced degradation rates through cavitation effects that improve mass transfer and radical generation [24]. The combined sonolysis and ultraviolet treatment achieves 75-82% decolorization efficiency, with the reaction rate accelerating significantly in the presence of ultrasonic energy [24] [23].

ProcessMechanismOptimum pH RangeDecolorization Efficiency (%)Mineralization Rate (%)Treatment Time (min)
UV/H₂O₂Hydroxyl radical generation via H₂O₂ photolysis3.0-4.090-10040-6030-120
Fenton (Fe²⁺/H₂O₂)Fe²⁺ catalyzed H₂O₂ decomposition to - OH2.5-3.595-10065-8515-60
Photo-FentonCombined Fenton + UV irradiation2.8-3.298-10080-9520-90
Electro-FentonElectrochemical H₂O₂ generation + Fe²⁺3.088-9570-9060-120
Ozonation (O₃)Direct ozone oxidation + - OH formation2.0-11.092-9450-6725-45
O₃/UVEnhanced - OH generation via O₃ photolysis3.0-9.095-9975-9015-60
TiO₂/UV PhotocatalysisPhotogenerated electron-hole pairs6.0-8.085-9560-8050-100
Sonolysis/UVCavitation + UV radiation synergy3.0-7.075-8245-6560-80
Combined O₃/BiologicalOzone pretreatment + anaerobic biodegradation7.0-9.09490180-240

Microbial Metabolism Pathways Leading to Aromatic Amines

The microbial degradation of C.I. Acid Brown 75 proceeds through complex biochemical pathways that ultimately result in the formation of aromatic amines through azo bond cleavage mechanisms [5] [6]. These biological transformation processes involve diverse microbial communities and enzymatic systems that demonstrate varying degrees of efficiency in dye decolorization and subsequent metabolite formation [25] [26].

Anaerobic Azoreductase-Mediated Pathways

Anaerobic bacterial systems represent the primary biological pathway for C.I. Acid Brown 75 degradation, with azoreductase enzymes catalyzing the reductive cleavage of azo bonds to produce colorless aromatic amine products [6] [27]. Enterobacter agglomerans demonstrates exceptional capability in this process, with purified azoreductase exhibiting a molecular weight of 28,000 daltons and optimal activity at pH 7.0 and 35 degrees Celsius [27] [28]. The enzyme demonstrates NADH dependency with Km values of 58.9 microM for NADH and 29.4 microM for methyl red substrate, achieving maximum velocity of 9.2 micromoles of NADH per minute per milligram of protein [27].

The anaerobic degradation mechanism involves low-molecular weight redox mediators such as flavins and quinones that are enzymatically reduced by bacterial cells [6] [29]. These reduced mediator compounds subsequently reduce the azo groups through purely chemical reactions, resulting in decolorization efficiencies of 85-97% under static and anoxic conditions [29] [30]. The process demonstrates high performance in organic removal, with total chemical oxygen demand reduction reaching 85.51% and soluble chemical oxygen demand reduction achieving 90.29% [29].

Multiple stage anaerobic systems prove particularly effective for azo dye treatment, with bulk color removal of 56-90% achieved concomitantly with acidogenic activity in first-stage reactors [25]. The microbial communities involved in these processes include hydrogen-producing pathways and evidence suggests involvement of azoreductase from Lactococcus lactis in the reductive decolorization mechanism [25] [30].

Aerobic Bacterial Consortium Degradation

Aerobic bacterial consortiums demonstrate significant potential for C.I. Acid Brown 75 degradation through oxygen-tolerant azoreductase systems [26] [31]. Pseudomonas stutzeri strains, in combination with Bacillus species, form effective consortiums achieving 70-94% decolorization efficiency within 72-96 hours [26]. These aerobic systems synthesize true azoreductases that catalyze reductive cleavage of azo bonds in the presence of molecular oxygen, representing specifically adapted mechanisms for azo dye degradation [6] [26].

The bacterial consortium approach demonstrates superior performance compared to single-species systems, with mixed cultures removing individual azo dyes in the 24-94% range when used at concentrations exceeding 200 ppm [26]. Optimization studies reveal that glucose and yeast extract serve as preferred carbon and nitrogen sources respectively, enhancing the overall degradation efficiency [26] [31].

Pseudomonas species demonstrate particular effectiveness in aromatic compound degradation through specialized catabolic pathways [32] [31]. The proteome analysis of Pseudomonas strain phDV1 reveals enhanced synthesis of enzymes related to aromatic compound degradation, particularly those involved in the meta-pathway of monocyclic aromatic compounds [31]. The bacterial metabolism involves systematic reintroduction of aromatic compounds and their degradation products into cellular metabolism [31].

Fungal Degradation Mechanisms

White-rot fungi represent another significant biological pathway for C.I. Acid Brown 75 degradation, utilizing lignolytic enzymes including lignin peroxidases, manganese-dependent peroxidases, and laccase [21] [6]. Phanerochaete chrysosporium demonstrates notable effectiveness in azo dye degradation, along with other species including Hirschioporus larincinus, Inonotus hispidus, Phlebia tremellosa, and Coriolus versicolor [21] [32]. These organisms achieve 60-85% decolorization efficiency through oxidative enzyme-mediated cleavage mechanisms [6].

The fungal degradation process involves multiple enzymatic systems including glucose-1-oxidase, glucose-2-oxidase, and phenoloxidase enzymes that work synergistically to degrade azo dye structures [21]. The lignolytic enzyme systems demonstrate particular effectiveness due to their natural capability to degrade complex aromatic polymers similar to those found in azo dye structures [21] [32].

Sequential Anaerobic-Aerobic Treatment Systems

Integrated anaerobic-aerobic treatment systems represent the most comprehensive approach to C.I. Acid Brown 75 mineralization, achieving 95-100% decolorization efficiency [15] [30]. The sequential process involves initial anaerobic reduction of azo bonds followed by aerobic degradation of resulting aromatic amines [15] [30]. Under anaerobic conditions, azo dyes undergo reduction resulting in temporal accumulation of aromatic amines including 4-aminophenol and aniline derivatives [30].

The aerobic phase involves facultative aerobic bacteria present in anaerobic granular sludge that degrade the aromatic amine products in the presence of oxygen [30]. This integrated approach demonstrates complete biodegradation potential for azo dyes, with Chemical Oxygen Demand reduction achieving 81.95-85.57% depending on dye structure [15] [30].

Pathway TypeKey OrganismsPrimary EnzymeAzo Bond Cleavage MechanismPrimary ProductsDecolorization Rate (%)
Anaerobic AzoreductaseEnterobacter agglomerans, E. coliNADH-dependent azoreductaseReductive cleavage via electron transferAromatic amines (aniline derivatives)85-97
Aerobic AzoreductasePseudomonas stutzeri, Bacillus spp.O₂-tolerant azoreductaseOxidative cleavage with O₂ presenceHydroxylated aromatics70-94
White-rot FungiP. chrysosporium, C. versicolorLignin peroxidase, laccaseOxidative enzyme-mediated cleavagePhenolic compounds, quinones60-85
Mixed Bacterial ConsortiumPseudomonas-Bacillus consortiumMultiple azoreductasesCooperative enzymatic reductionMixed aromatic metabolites52-94
Sequential Anaerobic-AerobicAnaerobic sludge + aerobic bacteriaSequential enzyme systemsReduction followed by oxidationComplete mineralization95-100

Ecotoxicological Profiling of Degradation Byproducts

The degradation of C.I. Acid Brown 75 through various treatment processes results in the formation of numerous byproducts that exhibit diverse ecotoxicological profiles, with aromatic amines representing the most significant concern due to their enhanced toxicity compared to the parent compound [5] [33]. The environmental impact assessment of these degradation products reveals complex toxicological interactions that require comprehensive evaluation across multiple biological endpoints [34] [35].

Acute Toxicity Assessment of Degradation Products

The transformation of C.I. Acid Brown 75 generates aromatic amines that demonstrate significantly higher acute toxicity than the parent dye compound [33] [36]. While the parent dye exhibits LC50 values exceeding 500 mg/L for both fish and daphnia species, the resulting aromatic amines, particularly aniline derivatives, show LC50 values ranging from 10-50 mg/L for fish and 5-25 mg/L for daphnia [33] [37]. This represents a 10-20 fold increase in acute toxicity following degradation processes [33] [35].

Nitroaromatic compounds formed during oxidative degradation processes demonstrate intermediate toxicity levels with LC50 values of 25-100 mg/L for fish and 15-75 mg/L for daphnia [5] [38]. The hydroxylated aromatic products generally exhibit lower acute toxicity, with LC50 values ranging from 100-500 mg/L for fish and 50-250 mg/L for daphnia, indicating reduced immediate environmental hazard compared to other metabolites [33] [39].

Quinone derivatives formed through oxidative pathways demonstrate moderate acute toxicity with LC50 values of 50-200 mg/L for fish and 25-100 mg/L for daphnia [9] [36]. These compounds pose particular concern due to their potential for bioaccumulation and subsequent biomagnification through aquatic food chains [35] [36].

Chronic Effects and No-Observed-Effect Concentrations

Chronic toxicity assessment reveals that aromatic amine degradation products exhibit No-Observed-Effect Concentrations (NOEC) of 1-10 mg/L, significantly lower than the parent dye's NOEC of greater than 100 mg/L [33] [40]. This dramatic reduction in chronic effect thresholds indicates that degradation processes may actually increase long-term environmental hazard despite achieving decolorization objectives [33] [35].

The aromatic amines demonstrate particular concern regarding chronic exposure effects, with studies indicating carcinogenic potential that raises significant environmental health considerations [5] [38]. The chronic effects manifest through multiple pathways including DNA damage, oxidative stress induction, and disruption of cellular metabolic processes [38] [41].

Sulfonated aromatic compounds generally demonstrate lower chronic toxicity with NOEC values exceeding 50 mg/L, suggesting reduced long-term environmental impact compared to other degradation products [42] [37]. However, these compounds may still contribute to overall environmental burden through persistence and potential for secondary transformation reactions [35] [37].

Environmental Persistence and Biodegradability

The environmental persistence characteristics of C.I. Acid Brown 75 degradation products vary significantly depending on chemical structure and environmental conditions [35] [30]. The parent dye demonstrates high environmental persistence measured in months due to its recalcitrant nature and resistance to biological degradation [4] [6]. However, degradation products exhibit diverse persistence patterns that influence overall environmental impact [35] [30].

Aromatic amines demonstrate moderate environmental persistence with half-lives measured in weeks, combined with moderate biodegradability under appropriate conditions [33] [30]. Nitroaromatic compounds exhibit high environmental persistence similar to the parent dye, with extended residence times measured in months [5] [38]. Conversely, hydroxylated aromatic products demonstrate low environmental persistence with degradation occurring within days due to high biodegradability [39] [30].

The biodegradability assessment reveals that while some degradation products are more readily biodegradable than the parent compound, others maintain recalcitrant characteristics that contribute to long-term environmental contamination [6] [35]. This variability in biodegradability necessitates comprehensive treatment approaches that ensure complete mineralization rather than simple decolorization [15] [30].

Compound ClassAcute Toxicity (LC50 mg/L)Chronic Effects (NOEC mg/L)MutagenicityBiodegradabilityEnvironmental Persistence
Parent Dye (C.I. Acid Brown 75)>500 (fish), >500 (daphnia)>100Low to moderateRecalcitrantHigh (months)
Aromatic Amines (Aniline)10-50 (fish), 5-25 (daphnia)1-10High (carcinogenic potential)ModerateModerate (weeks)
Nitroaromatic Compounds25-100 (fish), 15-75 (daphnia)5-25Moderate to highLowHigh (months)
Hydroxylated Aromatics100-500 (fish), 50-250 (daphnia)25-100Low to moderateHighLow (days)
Quinone Derivatives50-200 (fish), 25-100 (daphnia)10-50ModerateModerateModerate (weeks)
Sulfonated Aromatics>200 (fish), >150 (daphnia)>50LowModerate to highModerate (weeks to months)

Color Index Acid Brown 75 demonstrates sophisticated supramolecular binding mechanisms when interacting with proteinaceous substrates, particularly wool and silk fibers [1] [2]. The compound, with its molecular formula C₂₈H₁₅N₉Na₂O₁₆S₂ and molecular weight of 843.6 g/mol, possesses a trisazo chromophore system that facilitates multiple interaction pathways with protein-based materials [3] [4].

The primary binding mechanism involves electrostatic interactions between the anionic dye molecules and cationic sites on protein fibers [5] [6]. Under acidic dyeing conditions, the amino functionalities of protein fibers become protonated to form positively charged ammonium groups (NH₃⁺), which subsequently interact with the negatively charged sulfonate groups (SO₃⁻) present in Acid Brown 75 [7]. Research has demonstrated that arginine residues exhibit the highest binding affinity with acid dyes, showing binding constants of 0.37 nmol per nmol of amino acid, followed closely by lysine (0.33 nmol/nmol) and histidine (0.32 nmol/nmol) [5] [8].

Beyond simple electrostatic attractions, Acid Brown 75 engages in hydrogen bonding interactions with protein substrates [6] [9]. The hydroxyl groups present in the dye structure can form hydrogen bonds with polar amino acid residues, particularly with the phenolic hydroxyl groups of tyrosine and the imidazole rings of histidine [5]. These hydrogen bonds provide additional stabilization to the dye-fiber complex and contribute to the overall binding strength.

The hydrophobic interactions represent another crucial component of the binding mechanism [10]. The aromatic regions of the trisazo structure interact with hydrophobic amino acid residues through van der Waals forces and π-π stacking interactions [6]. Tryptophan residues, with their large aromatic indole side chains, are particularly effective in forming these hydrophobic interactions, especially under acidic conditions where the binding constant reaches 0.33 nmol/nmol [5] [8].

Molecular recognition patterns emerge from the specific arrangement of functional groups within Acid Brown 75 [11] [12]. The compound contains multiple auxochrome groups (-OH, -NH₂) that modify the chromophore's absorption characteristics and enhance binding affinity [13]. These auxochromes create a bathochromic shift in the absorption spectrum, indicating stronger interaction with the protein matrix [14].

Research has revealed that the supramolecular assembly of dye aggregates on protein surfaces significantly influences binding efficiency [11] [12]. Thioflavin-T studies have shown that dye molecules can form emissive H-aggregates on negatively charged surfaces, which can be disrupted by cationic amino acids like lysine and arginine through competitive binding [11]. This finding suggests that Acid Brown 75 may undergo similar supramolecular reorganization during the dyeing process.

The binding kinetics demonstrate that protein substrates exhibit rapid initial dye uptake due to high affinity sites, followed by slower diffusion into the fiber interior [15] [10]. Proteolytic treatments that expose additional binding sites through keratin hydrolysis can enhance dye uptake significantly, with protease-treated wool showing color strength values (K/S) increasing from 11.1 to 12.01 [15].

Water-mediated interactions play a crucial stabilizing role in the dye-protein complexes [16]. Numerous water molecules form hydrogen-bonded networks between the dye and protein, creating a "cushion" that stabilizes the bound conformation while allowing for some molecular flexibility [16]. This water-mediated stabilization is particularly important for maintaining the integrity of the dye-fiber bond under various environmental conditions.

The pH dependency of binding interactions is particularly pronounced with proteinaceous substrates [9] [7]. At acidic pH conditions (typically pH 3-5), the protein fibers carry a net positive charge, maximizing electrostatic attractions with the anionic dye. Studies have shown that wool contains a higher proportion of both acidic and basic amino acid residues compared to silk, potentially explaining its superior dye uptake and retention properties [9].

Comparative Performance in Natural vs Synthetic Fiber Matrices

The dyeing performance of Color Index Acid Brown 75 exhibits distinct characteristics when applied to natural versus synthetic fiber matrices, with significant variations in uptake kinetics, penetration mechanisms, and fastness properties [17] [18] [19]. Understanding these differences is essential for optimizing dyeing processes and predicting end-use performance.

Natural fiber performance characteristics demonstrate superior affinity and binding efficiency for Acid Brown 75 [20] [21]. Wool fibers, composed primarily of keratin proteins, exhibit fixation efficiencies ranging from 85-92%, with the highest recorded value of 92.12% achieved on silk substrates [22]. The protein structure provides numerous binding sites through amino acid residues, particularly the cationic sites that form ionic bonds with the anionic dye molecules [23] [7].

Wool's complex morphological structure, featuring both crystalline and amorphous regions, facilitates deep dye penetration [24] [10]. The amorphous regions, which comprise approximately 50-60% of the fiber volume, are more accessible to dye molecules and allow for preferential binding [24]. The natural crimp and scale structure of wool fibers create additional surface area and provide pathways for dye diffusion into the fiber interior [15].

Silk fibers demonstrate different binding characteristics due to their smoother, more uniform structure [10]. While silk achieves excellent color uniformity and rapid penetration, the fixation efficiency is slightly lower than wool, typically ranging from 85-90% [22]. The smoother fiber surface allows for faster initial dye uptake but may result in less mechanical interlocking compared to wool's scaly surface structure [9].

Synthetic fiber performance patterns reveal more controlled but variable dyeing characteristics [19] [25]. Nylon (polyamide) fibers show fixation efficiencies of 80-90%, which, while lower than natural fibers, still demonstrate good dye acceptance [22]. The synthetic polymer structure provides fewer natural binding sites compared to protein fibers, requiring more controlled dyeing conditions to achieve optimal results [25].

The molecular structure of polyamide fibers consists of hydrophobic methylene groups and hydrophilic amide groups [25]. Although the amino content is relatively low, the polymer chain contains numerous methylene groups that can form van der Waals forces and hydrogen bonds with dye molecules [25]. This dual interaction mechanism allows nylon to bind anionic dyes through both ionic interactions and strong van der Waals forces [25].

Kinetic differences between natural and synthetic fibers are particularly pronounced during the initial phases of dyeing [10]. Natural fibers exhibit rapid initial strike rates due to high-affinity binding sites on the fiber surface, followed by slower diffusion into the interior [15]. Synthetic fibers show more controlled, gradual uptake patterns that can be advantageous for achieving level dyeing but may require longer processing times [19].

Penetration depth analysis reveals that natural fibers generally achieve deeper dye penetration compared to synthetic alternatives [26] [10]. The porous structure of wool and silk, with their natural moisture content and swelling characteristics, facilitates dye molecule diffusion throughout the fiber cross-section [15]. Synthetic fibers, particularly those with high crystallinity, may show more surface-concentrated dyeing patterns [26].

Color strength measurements demonstrate varying performance across fiber types [15] [22]. Untreated wool typically achieves K/S values of 11.1-12.0, while silk shows ranges of 10.5-11.8 [15]. Nylon fibers generally exhibit K/S values of 11.5-12.5, indicating good color development despite lower fixation efficiency [20]. The application of mordants significantly enhances color strength across all fiber types, with treated wool reaching K/S values of 18.6-20.3 [15].

Fastness property comparisons reveal important distinctions between natural and synthetic fiber matrices [22] [27]. Light fastness ratings show natural fibers achieving 4-5 on the standard scale, while synthetic fibers demonstrate similar performance at 4-5 [28] [22]. Wash fastness properties tend to be lower for natural fibers (2-3 rating) compared to synthetic fibers (3-4 rating), likely due to the reversible nature of some protein-dye interactions [22].

Moisture regain effects significantly influence dyeing performance differences [29] [10]. Natural fibers, with their higher moisture regain capacity (wool: 13-17%, silk: 8-11%), facilitate dye diffusion and molecular mobility during the dyeing process [29]. Synthetic fibers typically have lower moisture content (nylon: 3-5%), which can limit dye penetration but may improve dimensional stability during dyeing [19].

Processing condition optimization varies significantly between fiber types [21] [30]. Natural fibers typically require acidic dyeing conditions (pH 3-5) to maximize cationic site availability [7]. Temperature requirements are generally lower for natural fibers (80-100°C) compared to synthetic fibers, which may require higher temperatures (100-120°C) to achieve adequate molecular mobility and dye penetration [19].

The leveling behavior differs markedly between natural and synthetic fiber systems [31] [21]. Natural fibers often exhibit good self-leveling properties due to the reversible nature of some dye-fiber interactions [21]. Synthetic fibers frequently require leveling agents to prevent uneven dyeing, particularly during the initial strike phase [19] [31].

Environmental considerations also distinguish natural from synthetic fiber dyeing performance [32]. Natural fiber dyeing typically generates more biodegradable waste products and may require less energy for processing [32]. However, synthetic fibers may achieve better reproducibility and color consistency across production batches [32].

Non-Textile Utilization in Specialty Coating Formulations

Color Index Acid Brown 75 demonstrates significant versatility beyond traditional textile applications, finding extensive use in specialty coating formulations where its unique chemical properties provide distinct advantages [33] [34] [35]. The compound's molecular structure, featuring multiple functional groups and excellent solubility characteristics, makes it particularly suitable for various non-textile industrial applications.

Leather finishing applications represent one of the most significant non-textile uses of Acid Brown 75 [33] [34]. The dye's affinity for protein substrates extends naturally to leather coloration, where it provides deep, uniform brown shades suitable for finished nubuck and suede shoe uppers, as well as upholstery leather [34]. The metal-free formulation ensures compatibility with modern leather processing requirements while delivering excellent penetration characteristics [34].

In leather finishing formulations, Acid Brown 75 is typically employed at concentrations ranging from 1-5%, depending on the desired color depth and leather type [33]. The dye's water solubility of 90-100 g/L at 90°C facilitates easy incorporation into aqueous finishing solutions [28]. The excellent light fastness rating of 4-5 ensures color stability in leather goods exposed to varied lighting conditions [28].

Wood staining formulations utilize Acid Brown 75 for its ability to provide even color distribution and fade resistance [33] [36]. Solvent-based stain formulations typically incorporate the dye at concentrations of 0.5-3%, where it provides consistent brown tones while maintaining compatibility with various wood preservation treatments [36]. The dye's molecular structure allows for controlled penetration into wood fibers, preventing surface bleeding while ensuring adequate color development [33].

Inkjet ink applications leverage the dye's excellent flow properties and color consistency [33] [37]. Water-based ink formulations incorporate Acid Brown 75 at concentrations of 2-8%, where its high solubility and stability prevent nozzle clogging while delivering consistent color output [33]. The dye's compatibility with various ink additives, including surfactants and humectants, makes it suitable for commercial printing applications requiring long-term storage stability [37].

Research has demonstrated that acid dyes in ink formulations exhibit superior color gamut coverage compared to other dye classes [37]. The chromium complex and metal complex modifications of acid dyes provide enhanced fastness properties while maintaining the brilliant color characteristics essential for high-quality printing applications [37].

Paper dyeing operations employ Acid Brown 75 in aqueous solutions at concentrations ranging from 0.5-2% [33] [36]. The dye's neutral pH characteristics (7-9 in 1% solution) ensure compatibility with paper manufacturing processes while providing uniform coloration without compromising paper strength [28]. The excellent solubility characteristics prevent precipitation issues commonly encountered with other colorant classes [36].

Specialty coating formulations incorporate Acid Brown 75 in both emulsion and solution systems [33] [30]. Paint formulations utilize concentrations of 1-4%, where the dye provides color stability and compatibility with various resin systems [36]. The compound's resistance to common coating additives, including plasticizers and stabilizers, ensures formulation stability during storage and application [35].

Advanced coating applications have demonstrated that Acid Brown 75 maintains color integrity in demanding environments [35]. Weather resistance testing shows minimal color change after extended exposure to UV radiation and temperature cycling, making it suitable for exterior applications where color retention is critical [35].

Emulsion coating systems benefit from Acid Brown 75's compatibility with both hydrophilic and hydrophobic components [30]. The dye's amphiphilic character, resulting from its combination of ionic and aromatic regions, facilitates stable dispersion in complex formulations [38]. This characteristic is particularly valuable in latex paints and polymer coatings where phase separation must be prevented [30].

Performance optimization strategies for coating applications focus on maximizing color development while maintaining system stability [35]. The use of appropriate dispersing agents can enhance color strength by preventing dye aggregation, which might otherwise reduce tinctorial strength [36]. pH adjustment within the optimal range (7-9) ensures maximum dye solubility and prevents precipitation [28].

Quality control parameters for non-textile applications emphasize color consistency and stability [39]. Batch-to-batch variation in color strength must be minimized through careful raw material selection and process control [39]. Accelerated aging studies demonstrate that properly formulated systems maintain color integrity for extended periods under normal storage conditions [35].

Regulatory compliance considerations for non-textile applications require attention to specific industry standards [39]. Food packaging applications, for instance, must ensure that dye migration remains below acceptable limits, while automotive coatings must meet specific weathering requirements [35]. The compound's established safety profile and regulatory approvals facilitate its use in various commercial applications [39].

Environmental considerations increasingly influence formulation strategies for non-textile applications [40]. Waterless dyeing technologies and reduced-chemical formulations are being developed to minimize environmental impact while maintaining performance characteristics [40]. Supercritical carbon dioxide processing has shown promise for certain coating applications, potentially reducing both water usage and chemical waste [40].

The economic viability of Acid Brown 75 in non-textile applications stems from its cost-effectiveness relative to performance [35] [39]. The compound's high color strength allows for lower usage concentrations compared to alternative colorants, reducing overall formulation costs [35]. Additionally, its compatibility with existing processing equipment minimizes capital investment requirements for manufacturers transitioning to acid dye-based systems [39].

XLogP3

4.6

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

6

Exact Mass

799.02346784 g/mol

Monoisotopic Mass

799.02346784 g/mol

Heavy Atom Count

55

General Manufacturing Information

2,7-Naphthalenedisulfonic acid, 4-[2-[2,4-dihydroxy-5-[2-(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxy-: INACTIVE

Dates

Last modified: 08-11-2024

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